An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(1-phenylcyclopropyl)ethanone is scarce in publicly accessible literature. This guide has been compiled by extrapolating information from structurally related compounds and employing established principles of organic chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.
Introduction
1-(1-Phenylcyclopropyl)ethanone is an organic compound featuring a phenyl group and an acetyl group attached to the same carbon atom of a cyclopropane ring. Its chemical formula is C₁₁H₁₂O, and its structure combines the rigidity and unique electronic properties of the cyclopropane ring with the aromaticity of the phenyl group and the reactivity of a ketone. This combination makes it an interesting, albeit understudied, molecule in the context of medicinal chemistry and materials science. Its isomer, 1-(2-phenylcyclopropyl)ethanone, has received more scientific attention. The unique 1,1-disubstitution pattern of the titular compound is expected to impart distinct steric and electronic properties compared to its 1,2-disubstituted isomer.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(1-phenylcyclopropyl)ethanone. These values are estimated based on computational models and comparison with structurally similar compounds such as acetophenone, phenylcyclopropane, and other aryl ketones.
| Property | Predicted Value | Notes |
| Molecular Weight | 160.21 g/mol | Calculated from the molecular formula C₁₁H₁₂O. |
| Appearance | Colorless to pale yellow liquid | By analogy to similar aromatic ketones. |
| Boiling Point | ~230-250 °C | Estimated to be slightly higher than acetophenone (202 °C) due to the larger cyclopropyl substituent. |
| Melting Point | Not applicable (liquid at STP) | Expected to be a liquid at standard temperature and pressure. |
| Density | ~1.04 g/mL | By analogy to similar aromatic ketones. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). | Typical for aromatic ketones of this size. |
| Refractive Index | ~1.54 | Estimated based on the refractive indices of related aromatic compounds. |
Synthesis of 1-(1-Phenylcyclopropyl)ethanone: Proposed Experimental Protocols
Two plausible synthetic routes for the preparation of 1-(1-phenylcyclopropyl)ethanone are detailed below. These protocols are based on well-established organic reactions.
Route 1: Grignard Reaction with 1-Phenylcyclopropanecarbonitrile
This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with 1-phenylcyclopropanecarbonitrile, followed by acidic hydrolysis of the intermediate imine.
Experimental Protocol:
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Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium. Add a small portion of a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
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Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Route 2: Friedel-Crafts Acylation of Phenylcyclopropane
This classic electrophilic aromatic substitution involves the acylation of phenylcyclopropane using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas outlet connected to a trap, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
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Formation of Acylium Ion: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
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Acylation: Add a solution of phenylcyclopropane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics of 1-(1-phenylcyclopropyl)ethanone. These predictions are based on the analysis of its functional groups and comparison with known spectra of related molecules.
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~ 7.2-7.4 ppm (m, 5H) | Aromatic protons of the phenyl group. |
| δ ~ 2.1 ppm (s, 3H) | Methyl protons of the acetyl group. | |
| δ ~ 1.2-1.5 ppm (m, 4H) | Methylene protons of the cyclopropyl ring, likely appearing as a complex multiplet. | |
| ¹³C NMR | δ ~ 200 ppm | Carbonyl carbon of the ketone. |
| δ ~ 140 ppm (quaternary) | Aromatic carbon attached to the cyclopropyl ring. | |
| δ ~ 128-130 ppm | Aromatic CH carbons. | |
| δ ~ 35 ppm (quaternary) | Cyclopropyl carbon attached to the phenyl and acetyl groups. | |
| δ ~ 25 ppm | Methyl carbon of the acetyl group. | |
| δ ~ 15 ppm | Methylene carbons of the cyclopropyl ring. | |
| IR Spectroscopy | ~1685 cm⁻¹ (strong) | C=O stretch of the aryl ketone, conjugated with the phenyl ring. |
| ~3050-3100 cm⁻¹ (medium) | Aromatic C-H stretch. | |
| ~2850-3000 cm⁻¹ (medium) | Aliphatic C-H stretch of the cyclopropyl and methyl groups. | |
| ~1600, 1490 cm⁻¹ (medium) | Aromatic C=C stretching vibrations. | |
| Mass Spectrometry | m/z = 160 (M⁺) | Molecular ion peak. |
| m/z = 145 (M⁺ - CH₃) | Loss of a methyl radical. | |
| m/z = 117 (M⁺ - C₃H₅) | Loss of the cyclopropyl group. | |
| m/z = 105 (C₆H₅CO⁺) | Phenylacylium ion, a common fragment for aryl ketones. | |
| m/z = 77 (C₆H₅⁺) | Phenyl cation. | |
| m/z = 43 (CH₃CO⁺) | Acetyl cation. |
Potential Biological Activity and Screening Workflow
While no specific biological activities have been reported for 1-(1-phenylcyclopropyl)ethanone, its structural motifs are present in various biologically active molecules. Phenylcyclopropane derivatives are known to exhibit a range of pharmacological activities, including antidepressant and anticancer effects. The ketone functionality can participate in hydrogen bonding and other interactions with biological targets.
For a novel compound like 1-(1-phenylcyclopropyl)ethanone, a general workflow for initial biological screening in a drug discovery context is proposed below.
